3-Morpholinobenzoyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-morpholin-4-ylbenzoyl chloride |
InChI |
InChI=1S/C11H12ClNO2/c12-11(14)9-2-1-3-10(8-9)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
InChI Key |
KRCMQJRTVOAZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
Contextual Placement Within the Acyl Halide Class
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are considered reactive derivatives of carboxylic acids and are named by replacing the "-ic acid" suffix of the parent carboxylic acid with "-yl chloride". wikipedia.org The carbon atom in the acyl chloride group is highly electrophilic because it is bonded to two strongly electronegative atoms, oxygen and chlorine, which withdraw electron density. libretexts.org This electrophilicity makes acyl chlorides susceptible to attack by a wide range of nucleophiles. libretexts.org
Common laboratory methods for synthesizing acyl chlorides involve treating carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride ((COCl)₂). wikipedia.org These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.
3-Morpholinobenzoyl chloride fits squarely within this class as a substituted benzoyl chloride. Its structure consists of a central benzene (B151609) ring with a morpholine (B109124) group at position 3 and a chlorocarbonyl group at position 1. The presence of the morpholine moiety, a heterocyclic amine, alongside the highly reactive acyl chloride function, defines its chemical character and dictates its role in synthesis.
Significance in Synthetic Strategy Development
The primary significance of 3-Morpholinobenzoyl chloride in synthetic strategy lies in its function as a versatile intermediate and building block. The acyl chloride group serves as a reactive handle for introducing the "3-morpholinobenzoyl" moiety into larger molecules through nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com In this two-step mechanism, a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and yielding the final substituted product. libretexts.org
This reactivity allows for the straightforward formation of various functional groups. For instance, its reaction with:
Amines yields amides. libretexts.orgnih.gov
Alcohols produces esters. libretexts.org
Water results in the formation of the parent carboxylic acid. libretexts.org
Lithium sulfide (B99878) compounds can be used to create sulfide-containing molecules. google.com
Research findings demonstrate its application in creating diverse and complex chemical entities. Chemists utilize this compound as a starting material or key intermediate to build molecules with specific functions, often leveraging the physicochemical properties conferred by the morpholine (B109124) group. nih.govnih.govnih.gov The morpholine ring is a common structural motif in medicinal chemistry, often incorporated to enhance the solubility or biological activity of a lead compound. nih.gov
Selected Synthetic Applications of this compound
| Product Class | Specific Example | Application Area | Citation |
|---|---|---|---|
| Organosulfur Compounds | bis-m-morpholinobenzoyl trisulfide | Photoinitiators | google.com |
| Substituted Amides | 4-Cyclopentyl-2-[(3-morpholinobenzoyl)amino]thiophene-3-carboxylic acid | Intermediates for non-fused thiophene (B33073) derivatives | google.com |
| N-Benzoyl-2-hydroxybenzamides | N-(3-morpholinobenzoyl)salicylamide | Agents against protozoan parasites | nih.gov |
The strategic use of this compound enables chemists to efficiently construct target molecules by attaching the morpholine-functionalized aromatic ring to various substrates. This approach is evident in the synthesis of potential antiprotozoal agents, where it was reacted with salicylamide (B354443) to produce N-(3-morpholinobenzoyl)salicylamide. nih.gov It has also been employed in the synthesis of thiophene derivatives, reacting with ethyl 2-amino-4-cyclopentylthiophene-3-carboxylate to form a key intermediate. google.com Furthermore, it is a reactant in the preparation of photoinitiators like bis-m-morpholinobenzoyl trisulfide, highlighting its utility in materials science. google.com
Synthetic Pathways to this compound: A Review
The synthesis of this compound, a valuable intermediate in organic chemistry, is achieved through the activation of its parent carboxylic acid, 3-morpholinobenzoic acid. The conversion of the carboxylic acid group to a more reactive acyl chloride is a critical step that enables subsequent reactions, such as amide or ester formation. This article focuses exclusively on the established and alternative synthetic methodologies for preparing this compound, detailing the reagents, conditions, and optimization strategies.
Reactivity Profiles and Mechanistic Investigations of 3 Morpholinobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.comchemistrytalk.org The carbon atom of the carbonyl group in 3-morpholinobenzoyl chloride is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack. youtube.comchemguide.co.uk These reactions generally proceed through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. masterorganicchemistry.comyoutube.com The reactivity of carboxylic acid derivatives like acyl chlorides is the highest in this class of compounds. pressbooks.puborgoreview.com
Reactions with Oxygen-Centered Nucleophiles
This compound readily reacts with oxygen-centered nucleophiles such as water and alcohols. libretexts.org The general mechanism involves the nucleophilic attack of the oxygen's lone pair on the electrophilic carbonyl carbon. youtube.comyoutube.com
Hydrolysis: In the presence of water, this compound is hydrolyzed to form 3-morpholinobenzoic acid. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The initial attack by water forms a tetrahedral intermediate, which then expels a chloride ion to yield the carboxylic acid. libretexts.org
Alcoholysis: Reaction with alcohols leads to the formation of the corresponding esters. chemistrytalk.org For instance, the reaction with ethanol (B145695) would yield ethyl 3-morpholinobenzoate. These reactions are typically rapid and can be performed at room temperature. libretexts.org The general mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. libretexts.org
A summary of these reactions is presented in the table below.
| Nucleophile | Product |
| Water (H₂O) | 3-Morpholinobenzoic acid |
| Alcohol (R-OH) | 3-Morpholinobenzoate ester |
Reactions with Nitrogen-Centered Nucleophiles
Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to produce amides. chemistrytalk.orglibretexts.org The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the carbonyl carbon. chemguide.co.ukchemguide.co.uk
Aminolysis: The reaction with ammonia yields 3-morpholinobenzamide. chemguide.co.uk With primary or secondary amines, N-substituted amides are formed. chemguide.co.uk For example, reacting this compound with a primary amine like ethylamine (B1201723) would produce N-ethyl-3-morpholinobenzamide. chemguide.co.uk These reactions are often carried out with an excess of the amine or in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. libretexts.org
The following table summarizes the products of these reactions.
| Nucleophile | Product |
| Ammonia (NH₃) | 3-Morpholinobenzamide |
| Primary Amine (R-NH₂) | N-substituted 3-morpholinobenzamide |
| Secondary Amine (R₂NH) | N,N-disubstituted 3-morpholinobenzamide |
The mechanism for these reactions follows the typical nucleophilic acyl substitution pathway, involving a tetrahedral intermediate. libretexts.orgchemguide.co.uk
Reactions with Sulfur-Centered Nucleophiles (e.g., Sulfide (B99878) Chemistry)
Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are known to be potent nucleophiles. libretexts.org Their reactions with acyl chlorides like this compound are expected to proceed efficiently.
Thiolysis: The reaction of this compound with a thiol (R-SH) would lead to the formation of a thioester (3-morpholinobenzoyl thioester). Thiolate anions (R-S⁻), being even stronger nucleophiles, would react even more readily. libretexts.org The high nucleophilicity of sulfur compounds often leads to rapid reactions, even in cases where their oxygen counterparts might be less reactive. msu.edu The formation of thioesters from acyl chlorides is a well-established transformation.
The table below outlines the expected product.
| Nucleophile | Product |
| Thiol (R-SH) | S-alkyl 3-morpholinothiobenzoate |
Electrophilic Behavior in Catalytic Transformations
While this compound primarily acts as a substrate for nucleophilic attack, its electrophilic nature is central to its role in various catalytic transformations. In these reactions, the acyl chloride is activated, often by a catalyst, to enhance its electrophilicity, thereby facilitating reactions with weaker nucleophiles.
For instance, in Friedel-Crafts acylation reactions, a Lewis acid catalyst like aluminum chloride (AlCl₃) would coordinate to the carbonyl oxygen or the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon even more electrophilic and susceptible to attack by an aromatic ring. The result is the formation of a new carbon-carbon bond and the synthesis of a ketone.
Exploration of Reaction Pathways and Intermediate Formation
The reactions of this compound, particularly nucleophilic acyl substitutions, proceed through a stepwise mechanism involving the formation of a key intermediate. wikipedia.orglibretexts.orgunizin.org
The generally accepted pathway is the addition-elimination mechanism . masterorganicchemistry.com
Addition Step: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral intermediate , where the carbon atom is sp³ hybridized. youtube.compressbooks.pub This intermediate contains a negatively charged oxygen atom. youtube.com
Elimination Step: The tetrahedral intermediate is typically unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comyoutube.com
In reactions involving neutral nucleophiles like water, alcohols, or amines, additional proton transfer steps occur. chemistrytalk.org For example, after the initial nucleophilic attack, the initially formed tetrahedral intermediate will have a positively charged atom (oxygen or nitrogen from the nucleophile). youtube.comchemguide.co.uk A subsequent deprotonation step, often facilitated by a base or another molecule of the nucleophile, leads to the final product. libretexts.org
Applications of 3 Morpholinobenzoyl Chloride in Complex Organic Synthesis
Construction of Advanced Intermediates for Heterocyclic Systems
The reactivity of the acyl chloride group in 3-morpholinobenzoyl chloride allows for its effective incorporation into various heterocyclic scaffolds, providing a valuable tool for medicinal chemistry and materials science.
Incorporation into Pyrrole-Based Scaffolds
The benzoylation of pyrroles and their derivatives is a significant transformation in organic synthesis. While direct benzoylation of pyrrole can be complex, the use of reagents like this compound offers a pathway to introduce the morpholinobenzoyl moiety. This can be achieved through reactions with pyrrole under specific conditions, often involving a base to facilitate the reaction. The resulting N-benzoylpyrroles or C-benzoylpyrroles are valuable intermediates for further functionalization. For instance, N-substituted pyrroles can be synthesized by reacting pyrrole with various electrophiles, including acyl chlorides, in the presence of a base or in ionic liquids. organic-chemistry.orgresearchgate.net The Paal-Knorr synthesis is a classic method for forming the pyrrole ring itself, involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). organic-chemistry.orgresearchgate.net
Formation of Morpholinobenzoyl-Containing Derivatives
The morpholinobenzoyl group can be introduced into a wide array of molecules to modify their properties. This is typically achieved by reacting this compound with nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of amides, esters, and thioesters, respectively. The resulting morpholinobenzoyl-containing derivatives often exhibit unique biological activities or material properties.
Role in the Synthesis of Specialty Organic Materials (e.g., Photoinitiators)
Acyl chlorides are crucial in the synthesis of photoinitiators, which are compounds that generate reactive species upon exposure to light, initiating polymerization. researchgate.net While specific examples detailing the use of this compound in commercially available photoinitiators are not prevalent in the provided search results, the general reactivity of benzoyl chloride derivatives makes them suitable candidates for such applications. They can be used to synthesize new benzophenone (B1666685) derivatives, a common class of photoinitiators, through esterification reactions with hydroxy-benzophenones. researchgate.net The resulting compounds often exhibit strong UV-light absorption, a key property for efficient photoinitiation. researchgate.net
Precursor in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.govnih.govresearchgate.net While the direct participation of this compound in well-known named MCRs is not explicitly detailed, its potential as a precursor is significant. For instance, it can be used to synthesize one of the components for an MCR. An example is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com this compound could be used to prepare a custom carboxylic acid or amine component prior to the MCR.
Contributions to Mannich Base Synthesis
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govacademicjournals.orgmdpi.com This reaction is fundamental for forming C-C bonds and introducing an aminoalkyl group. academicjournals.orgnih.gov While this compound is not a direct reactant in the classical Mannich reaction, it can be used to synthesize precursors for such reactions. For example, it can be used to prepare ketones that can then act as the active hydrogen component in a subsequent Mannich reaction. The resulting Mannich bases are important in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov
Derivatives and Analogues of 3 Morpholinobenzoyl Chloride: Synthetic Exploration
Synthesis of Related Benzoyl Halides with Varied Substitutions
Substituted benzoyl chlorides are highly reactive compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com Their preparation can be achieved through several methods, with the choice of method often depending on the availability of the starting materials and the nature of the substituents on the aromatic ring.
One industrially significant method for producing substituted benzoyl chlorides is the direct chlorination of the corresponding substituted benzaldehydes. google.com This process typically involves a free-radical reaction, often initiated by an azo compound like 2,2′-azobis(isobutyronitrile) or a peroxide. google.com Various chlorinating agents can be employed, including chlorine gas (Cl₂), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂). google.com The reaction is versatile and can be conducted at temperatures ranging from -10°C to 130°C, with many successful reactions occurring between 35°C and 80°C. google.com
| Starting Benzaldehyde | Chlorinating Agent | Initiator | Temperature | Notes |
|---|---|---|---|---|
| 2,6-difluorobenzaldehyde | Chlorine (Cl₂) | 2,2′-azobis(2,4-dimethylvaleronitrile) | 67°C | Product purity >99.5% after fractionation. |
| 2-fluorobenzaldehyde | Chlorine (Cl₂) | 2,2′-azobis(isobutyronitrile) | 59°C | Reaction progress monitored by gas chromatography. |
Another established route is the Friedel-Crafts acylation of an aromatic compound, which can yield 4-substituted benzoyl chlorides directly. For instance, the reaction of amylbenzene with oxalyl chloride in the presence of aluminum chloride provides 4-pentylbenzoyl chloride. orgsyn.org This method is particularly useful for preparing 4-alkylbenzoyl chlorides, which are valuable intermediates for liquid crystals. orgsyn.org
Design and Preparation of Morpholine-Containing Amides and Esters
The high reactivity of the acyl chloride group in 3-morpholinobenzoyl chloride allows for its straightforward conversion into a variety of derivatives, most notably amides and esters.
Preparation of Morpholine-Containing Amides
The reaction of a benzoyl chloride with an amine is a fundamental and widely used method for amide bond formation, often referred to as the Schotten-Baumann reaction. tifr.res.in This transformation is typically carried out in an aprotic solvent like dichloromethane at room temperature, with a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid byproduct. chemspider.comcommonorganicchemistry.com
A specific procedure for the amidation of benzoyl chloride with morpholine (B109124) has been documented, yielding the corresponding morpholinyl phenyl methanone in high yield (95%). chemspider.com The reaction proceeds smoothly at ambient temperature. chemspider.com
| Reagent | Role | Amount (Equivalents) |
|---|---|---|
| Benzoyl chloride | Electrophile | 1.0 |
| Morpholine | Nucleophile | 1.1 |
| Triethylamine | Base | 1.2 |
| Dichloromethane | Solvent | - |
Alternative methods have also been developed. One efficient approach involves the use of diisobutyl(amino)aluminum reagents, prepared from an amine and diisobutylaluminum hydride (DIBALH). This method allows for the direct conversion of acid chlorides to amides under mild conditions (0°C) with short reaction times, achieving excellent yields. For example, the reaction of benzoyl chloride with diisobutyl(morpholino)aluminum resulted in a 99% yield of the corresponding morpholine amide.
Preparation of Morpholine-Containing Esters
The synthesis of esters from acyl chlorides is a standard and efficient esterification reaction. The process involves reacting this compound with an appropriate alcohol. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to scavenge the HCl generated during the reaction. The high reactivity of the acyl chloride allows the reaction to proceed readily, often at room temperature, to produce the desired ester in high yield.
Structural Elucidation of Novel Derivatives from this compound Reactions
Once a novel derivative of this compound is synthesized, its chemical structure must be rigorously confirmed. A combination of spectroscopic techniques is employed for this purpose, each providing unique and complementary information about the molecule's composition and connectivity. wjpr.netuni-halle.deicaiit.orgicaiit.orgnih.gov
Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the new compound. Electron Ionization Mass Spectrometry (EI-MS) provides a molecular ion peak (M⁺) that corresponds to the mass of the molecule, confirming its elemental composition. uni-halle.deicaiit.org The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of different parts of the molecule. uni-halle.deicaiit.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. uni-halle.deicaiit.org For derivatives of this compound, key vibrational frequencies would be monitored. For example, in the formation of an amide, the disappearance of the C-Cl stretch from the starting material and the appearance of a strong carbonyl (C=O) absorption band (typically around 1630-1680 cm⁻¹) and N-H stretching bands (for primary or secondary amides) would confirm the reaction's success. uni-halle.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR: This provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Signals corresponding to the aromatic protons, the protons on the morpholine ring, and any new groups added during the reaction can be identified and integrated to determine their relative numbers. chemspider.comuni-halle.de
¹³C NMR: This technique identifies the different carbon environments within the molecule, such as the carbonyl carbon of the amide or ester, the aromatic carbons, and the carbons of the morpholine ring. chemspider.comuni-halle.de
2D NMR Techniques: For more complex structures, two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal correlations between protons and carbons that are separated by two or three bonds, allowing chemists to piece together the complete carbon skeleton and confirm the connectivity of different fragments within the molecule.
By combining the data from these spectroscopic methods, chemists can unambiguously determine the structure of novel derivatives synthesized from this compound. wjpr.netuni-halle.de
| Technique | Information Provided | Example Application |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. uni-halle.de | Confirming the mass of a newly synthesized benzoyl thiourea derivative. icaiit.org |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). uni-halle.de | Observing the carbonyl stretch to confirm amide formation. uni-halle.de |
| ¹H NMR Spectroscopy | Proton environment, number, and connectivity. chemspider.com | Assigning signals to aromatic and morpholine protons. chemspider.com |
| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environments. chemspider.com | Identifying the carbonyl carbon and aromatic carbons. chemspider.com |
Advanced Analytical Approaches in 3 Morpholinobenzoyl Chloride Reaction Research
Strategies for Characterization of Reactive Intermediates and Starting Materials
The high reactivity of acyl chlorides like 3-Morpholinobenzoyl chloride presents a significant challenge for their characterization. They readily react with water, alcohols, and other nucleophiles, making direct analysis difficult. americanpharmaceuticalreview.com Consequently, a range of specialized analytical techniques are employed to characterize both the starting material and any transient reactive intermediates that may form during a chemical transformation.
Direct spectral analysis is a powerful tool for minimizing sample preparation and the potential for decomposition of reactive species. americanpharmaceuticalreview.com Techniques such as quantitative Nuclear Magnetic Resonance (qNMR), mid-infrared (Mid-IR), near-infrared (Near-IR), and Raman spectroscopy can provide accurate and direct measurement of the analyte. americanpharmaceuticalreview.com However, these methods may be limited by sensitivity and selectivity, especially within complex reaction matrices or when trace-level detection is required. americanpharmaceuticalreview.com
For chromatographic separations, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) or Supercritical Fluid Chromatography (SFC) can be advantageous for analyzing acyl chlorides. americanpharmaceuticalreview.com These techniques avoid the aqueous mobile phases used in reverse phase chromatography, which can cause hydrolysis of the acyl chloride to the corresponding carboxylic acid. americanpharmaceuticalreview.com By using non-aqueous and non-alcoholic mobile phases, the integrity of the this compound can be maintained during analysis. americanpharmaceuticalreview.com This approach is particularly well-suited for in-process control, allowing for the monitoring of the disappearance of reactants and the emergence of products. americanpharmaceuticalreview.com
Table 1: Analytical Strategies for this compound and Intermediates
| Analytical Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Quantitative NMR (qNMR) | Direct measurement of starting material purity and concentration. | Minimizes sample preparation, non-destructive. americanpharmaceuticalreview.com | Lower sensitivity compared to chromatographic methods. americanpharmaceuticalreview.com |
| Vibrational Spectroscopy (IR, Raman) | Real-time monitoring of functional group changes. | Provides structural information, suitable for in-situ analysis. americanpharmaceuticalreview.com | Can be difficult to interpret in complex mixtures. |
| Normal Phase HPLC (NP-HPLC) | Separation and quantification of the acyl chloride. | Avoids hydrolysis by using non-aqueous mobile phases. americanpharmaceuticalreview.com | Not amenable to gradient elution, which can lead to band broadening. americanpharmaceuticalreview.com |
| Supercritical Fluid Chromatography (SFC) | Analysis of thermally labile and reactive compounds. | Avoids aqueous mobile phases, can eliminate acid/base modifiers. americanpharmaceuticalreview.com | Requires specialized equipment. |
Application of Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are indispensable for monitoring the progress of reactions involving this compound. They allow for the separation and quantification of reactants, products, and byproducts over time, providing critical data for kinetic and mechanistic studies.
Both normal phase and reverse phase HPLC have their place in the analysis of this compound reactions.
Normal Phase HPLC (NP-HPLC): As mentioned previously, NP-HPLC is ideal for the direct analysis of the highly reactive this compound, as it uses non-polar, non-aqueous mobile phases that prevent its degradation. americanpharmaceuticalreview.com This allows for accurate quantification of the starting material throughout the reaction.
Reverse Phase HPLC (RP-HPLC): RP-HPLC is the most common chromatographic technique in the pharmaceutical industry due to its versatility, wide range of available stationary phases, and compatibility with various detectors like UV-Vis and Mass Spectrometry (MS). americanpharmaceuticalreview.com While direct analysis of this compound is challenging with RP-HPLC due to its reactivity with aqueous mobile phases, this technique is excellently suited for monitoring the appearance of the more stable reaction products. chemrevlett.com Furthermore, derivatization of the acyl chloride can make it amenable to RP-HPLC analysis (see section 6.4).
Table 2: HPLC Techniques for Reaction Monitoring
| HPLC Mode | Analyte Focus | Typical Mobile Phase | Key Considerations |
|---|---|---|---|
| Normal Phase (NP) | This compound (starting material) | Hexane/Isopropanol | Prevents hydrolysis of the acyl chloride. americanpharmaceuticalreview.com |
| Reverse Phase (RP) | Reaction products, derivatized this compound | Acetonitrile/Water, Methanol/Water | Requires stable analytes or derivatization of the acyl chloride. americanpharmaceuticalreview.comchemrevlett.com |
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility and thermal lability of this compound, direct analysis by GC is often not feasible. However, it is an excellent method for analyzing volatile byproducts or for analyzing this compound after conversion to a more volatile and stable derivative. google.com
A common derivatization strategy for analyzing acyl chlorides by GC is esterification. researchgate.net For example, reaction with methanol converts the acyl chloride into its corresponding methyl ester, which is typically more volatile and stable for GC analysis. researchgate.net This approach can be used to quantify the amount of unreacted this compound at various reaction time points. It is important to consider that this derivatization is often in competition with water, and the reaction rate can be slow without a catalyst. google.com
Table 3: GC Analysis of this compound Reactions
| Analytical Approach | Target Analyte | Derivatizing Agent (if applicable) | Detection Method |
|---|---|---|---|
| Direct Analysis | Volatile reaction byproducts | N/A | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Derivatization | this compound | Methanol | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Mechanistic Studies through In Situ Spectroscopic Methods (e.g., FTIR, NMR)
In situ spectroscopic techniques provide a window into the reaction as it happens, allowing for real-time observation of changes in molecular structure and concentration. These methods are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and determining reaction kinetics. mt.com
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a widely used technique for monitoring chemical reactions. mt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected in real-time. xjtu.edu.cn FTIR is particularly useful for tracking the disappearance of the characteristic carbonyl stretch of the acyl chloride in this compound and the appearance of new carbonyl bands or other functional groups in the product. mt.com This data can be used to generate concentration profiles over time, from which kinetic parameters can be extracted. mt.com The ability to detect and identify reaction intermediates makes in-situ FTIR a powerful tool for supporting proposed reaction mechanisms. mt.comedinst.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or real-time NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly in the NMR tube. This technique provides detailed structural information about all the species present in the reaction, including reactants, intermediates, products, and byproducts. Multinuclear NMR studies can provide strong evidence for proposed reaction pathways.
Table 4: In Situ Spectroscopic Methods for Mechanistic Studies
| Technique | Information Gained | Advantages |
|---|---|---|
| In Situ FTIR | Functional group changes, reaction kinetics, detection of intermediates. mt.com | Real-time data acquisition, non-invasive. mt.comxjtu.edu.cn |
| In Situ NMR | Detailed structural information, identification of all species, reaction pathways. | Provides unambiguous structural data. |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification of an analyte to produce a new compound that has properties better suited for a particular analytical technique. nih.gov For a reactive and often challenging compound like this compound, derivatization can significantly improve its detectability and the robustness of the analytical method. google.comnih.gov
The primary goals of derivatizing this compound are:
To increase stability: By converting the reactive acyl chloride to a more stable functional group (e.g., an ester or amide), the analyte can be more reliably handled and analyzed, especially using techniques with aqueous mobile phases like RP-HPLC. researchgate.net
To enhance detector response: A derivatizing agent can be chosen that introduces a chromophore or fluorophore into the molecule, significantly increasing its response to UV-Vis or fluorescence detectors, respectively. nih.gov This leads to lower limits of detection and quantification.
To improve chromatographic properties: Derivatization can alter the polarity and volatility of the analyte, improving its retention behavior and peak shape in either HPLC or GC. chromatographyonline.com
Common derivatization reagents for acyl chlorides include alcohols (to form esters for GC or HPLC analysis) and aromatic amines or hydrazines (to introduce strong chromophores for HPLC-UV analysis). researchgate.netnih.gov For instance, reacting this compound with 2-nitrophenylhydrazine produces a derivative with strong UV absorbance at a higher wavelength, which can minimize interference from the sample matrix. nih.gov
Table 5: Derivatization Strategies for this compound Analysis
| Derivatizing Agent | Resulting Derivative | Analytical Technique | Enhancement |
|---|---|---|---|
| Methanol | Methyl 3-morpholinobenzoate | GC, HPLC | Increased stability and volatility for GC. researchgate.net |
| 2-Nitrophenylhydrazine | N'-(3-morpholinobenzoyl)-2-nitrophenylhydrazide | HPLC-UV | Introduces a strong chromophore, enhancing UV detection. nih.gov |
| 8-Amino-2-naphthoxide | N-(3-morpholinobenzoyl)-8-amino-2-naphthoxide | HPLC-UV/Fluorescence | Introduces a fluorescent tag for highly sensitive detection. oup.com |
| Benzoyl Chloride | (If reacting with an alcohol/amine product) Benzoylated derivative | HPLC-MS, GC-MS | Increases hydrophobicity and improves ionization efficiency in MS. chromatographyonline.com |
Computational and Theoretical Studies on 3 Morpholinobenzoyl Chloride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate key electronic descriptors.
Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile irjweb.com.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity ajchem-a.com.
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO irjweb.comresearchgate.net.
A small energy gap suggests the molecule is more polarizable, kinetically less stable, and more chemically reactive irjweb.comresearchgate.net.
While specific DFT calculations for 3-Morpholinobenzoyl chloride are not detailed in the available literature, studies on related morpholinium salts provide a template for the expected data. For instance, calculations on Morpholinium Nitrate illustrate the typical values derived from such analyses ajchem-a.com.
Table 1: Representative Electronic Properties from DFT Calculations for a Related Morpholinium Compound (Data based on Morpholinium Nitrate as an illustrative example)
| Parameter | Value (eV) | Significance |
| EHOMO | -8.2785 | Energy of the highest occupied molecular orbital; related to ionization potential ajchem-a.com. |
| ELUMO | 0.1616 | Energy of the lowest unoccupied molecular orbital; related to electron affinity ajchem-a.com. |
| Energy Gap (ΔE) | 8.4401 | Indicates high molecular stability and relatively low reactivity ajchem-a.com. |
Modeling of Reactivity and Transition States in Key Reactions
Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. For this compound, a key reaction would be nucleophilic acyl substitution at the carbonyl carbon of the benzoyl chloride group.
Theoretical models can map the potential energy surface of such a reaction. This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., this compound and a nucleophile) and the products.
Transition State Searching: Locating the highest energy point along the lowest energy reaction pathway—the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Energy Barrier Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.
The reactivity of a molecule can be gauged by the energy difference between the LUMO of the electrophile (in this case, this compound) and the HOMO of the nucleophile wuxiapptec.com. A smaller energy gap between these interacting orbitals facilitates the reaction wuxiapptec.com. Modeling would help quantify how the morpholine (B109124) substituent modulates the energy of the LUMO centered on the acyl chloride group, thereby influencing its reactivity compared to unsubstituted benzoyl chloride.
Prediction of Reaction Selectivity and Pathway Energetics
When a molecule can react at multiple sites or form different products, computational chemistry can predict the most likely outcome by comparing the energetics of competing reaction pathways. This is crucial for understanding reaction selectivity (chemoselectivity, regioselectivity, and stereoselectivity).
For this compound, several selective reactions could be modeled:
Chemoselectivity: A reactant could potentially attack the highly electrophilic acyl chloride carbon or engage in a reaction involving the morpholine ring's nitrogen or the aromatic ring. By calculating the activation energy for each potential pathway, the model can predict which reaction is kinetically favored. The pathway with the lowest energy transition state will be the dominant one.
Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, modeling can predict whether substitution is favored at the ortho, meta, or para positions relative to the morpholine and benzoyl chloride groups. The calculated energies of the different transition states corresponding to each substitution pattern would determine the predicted product ratio.
The prediction is based on the principle that the reaction pathway with the lowest activation energy barrier will proceed at the fastest rate and thus yield the major product researchgate.net. By comparing the complete energy profiles, including intermediates and transition states, a quantitative prediction of product distribution can be achieved.
Adsorption Mechanism Studies on Related Compounds (e.g., Chemisorption)
A notable study focused on the selective removal of morpholine impurities from N-ethyl morpholine using tetralactam solids rsc.orgresearchgate.net. The mechanism of selectivity was elucidated through single crystal structures, which revealed that specific hydrogen bonding interactions (N–H⋯O and N–H⋯N) were essential for the selective binding and adsorption of morpholine rsc.orgresearchgate.net.
This finding highlights the critical role of the morpholine moiety's structural features in surface interactions. In the case of this compound, the molecule presents several potential sites for chemisorption on a surface (like a metal oxide or clay):
The nitrogen atom in the morpholine ring can act as a Lewis base.
The oxygen atom in the morpholine ring can participate in hydrogen bonding.
The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor.
The aromatic ring can interact via π-stacking or other electrostatic interactions.
Studies on the adsorption of pharmaceuticals onto materials like montmorillonite (B579905) nanoclay further show that complex organic molecules can be effectively removed from solutions via surface interactions mdpi.com. The specific functional groups on the molecule dictate the strength and nature of this chemisorption. Therefore, it can be predicted that this compound would adsorb onto polar surfaces primarily through interactions involving its morpholine and carbonyl moieties.
Future Research Trajectories for 3 Morpholinobenzoyl Chloride Chemistry
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of environmentally benign methodologies. For 3-Morpholinobenzoyl chloride, a key research trajectory will be the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic approaches to analogous benzoyl chlorides often rely on conventional methods that may involve hazardous reagents and solvents.
Future research should prioritize the development of catalytic processes that avoid the use of stoichiometric amounts of chlorinating agents like thionyl chloride or oxalyl chloride. The exploration of solid-supported catalysts or flow chemistry systems could offer significant advantages in terms of catalyst recyclability, reaction efficiency, and safety. The use of greener solvents, such as ionic liquids or supercritical fluids, could also be investigated to replace traditional volatile organic compounds.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Chlorination | Reaction of 3-morpholinobenzoic acid with thionyl chloride or oxalyl chloride. | Catalytic chlorination using a solid-supported catalyst and a milder chlorinating agent. | Reduced waste, catalyst recyclability, improved safety. |
| Solvent | Use of chlorinated hydrocarbons (e.g., dichloromethane). | Utilization of ionic liquids, supercritical CO2, or solvent-free conditions. | Reduced environmental impact, potential for enhanced reactivity. |
| Energy Input | Conventional heating. | Microwave or ultrasonic irradiation. | Faster reaction times, lower energy consumption. |
Exploration of Novel Catalytic Transformations
The reactivity of the benzoyl chloride functional group makes this compound a versatile substrate for a wide array of catalytic transformations. Future research should focus on exploring its participation in novel catalytic cycles to generate complex molecular architectures.
One promising area is its use in cross-coupling reactions. The development of new palladium, nickel, or copper-based catalytic systems could enable the efficient coupling of this compound with a variety of nucleophiles, such as organoboron, organozinc, or organotin reagents. This would provide a direct and modular route to a wide range of substituted benzophenone (B1666685) and biaryl derivatives. Furthermore, its potential in C-H activation reactions, where the benzoyl chloride directs the functionalization of an adjacent C-H bond, warrants investigation.
Expansion of Applications in Advanced Organic Materials Science
The unique combination of the rigid benzoyl chloride moiety and the flexible morpholine (B109124) ring suggests that this compound could serve as a valuable building block for advanced organic materials. Future research should explore its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.
The reactivity of the acid chloride allows for its facile polymerization with various co-monomers to create novel polyamides or polyesters. The presence of the morpholine unit could impart desirable properties such as improved solubility, thermal stability, or specific binding capabilities. For instance, polymers derived from this compound could find applications as high-performance engineering plastics, separation membranes, or drug delivery systems. Its potential as a ligand for the synthesis of novel MOFs with tailored porosity and functionality is another exciting avenue for exploration.
Role as a Precursor in Diverse Heterocyclic Compound Libraries
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The structure of this compound makes it an ideal starting material for the synthesis of diverse libraries of heterocyclic compounds.
Future research should focus on developing efficient, one-pot, or multicomponent reactions utilizing this compound to access a wide range of heterocyclic scaffolds. For example, its reaction with various binucleophiles could lead to the formation of benzodiazepines, quinazolinones, or other privileged heterocyclic systems. The morpholine substituent could play a crucial role in modulating the biological activity and pharmacokinetic properties of the resulting compounds. The generation of such libraries would be highly valuable for high-throughput screening campaigns aimed at identifying new drug candidates.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reactant | Potential Heterocyclic Product | Significance |
| 1,2-Diamines | Benzodiazepines | Central nervous system agents |
| Anthranilic acids | Quinazolinones | Diverse pharmacological activities |
| Hydrazines | Pyrazolones | Anti-inflammatory and analgesic agents |
| Amidines | Pyrimidines | Key components of nucleic acids |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Morpholinobenzoyl chloride, and how can reaction yields be maximized?
Methodological Answer:
- Synthesis via Chlorination: A common approach involves chlorinating 3-morpholinobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid side products. For example, describes chlorination of benzoic acid derivatives using FeCl₃ as a catalyst, which could be adapted .
- Yield Optimization: Use anhydrous conditions and inert atmospheres (e.g., N₂) to minimize hydrolysis. Monitor reaction progress via TLC or NMR. Purification via fractional distillation or recrystallization improves purity. highlights the importance of stepwise chlorination and ring-closure steps, which may apply here .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization:
- NMR: Analyze H and C NMR to verify the morpholine ring’s presence (e.g., δ ~3.5–4.0 ppm for morpholine protons) and benzoyl chloride functionality.
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Purity Assessment: Use HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities. emphasizes crystallographic validation for related compounds, suggesting X-ray diffraction as a gold standard for structural confirmation .
Advanced Research Questions
Q. What factors influence the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Moisture Sensitivity: Hydrolysis to 3-morpholinobenzoic acid is a major degradation pathway. Store under inert gas (Ar) in sealed, desiccated containers. recommends impervious gloves and anhydrous handling protocols to prevent contamination .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid prolonged heating above 50°C during synthesis.
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Systematic Reactivity Screening: Test reactivity with diverse nucleophiles (e.g., amines, alcohols) under controlled conditions (solvent polarity, temperature). For example, notes sulfonyl chloride reactivity in thiazole synthesis, suggesting similar mechanistic studies for benzoyl chlorides .
- Kinetic vs. Thermodynamic Control: Use stopped-flow NMR or computational modeling (DFT) to differentiate intermediate formation pathways. ’s crystallographic data could aid in mapping steric effects from the morpholine substituent .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for targeting enzyme active sites?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Use the compound as a covalent warhead or pharmacophore. For example, morpholine rings enhance solubility and target binding in kinase inhibitors ( references morpholine-containing antibacterials) .
- Docking Studies: Perform molecular docking with proteins of interest (e.g., proteases) to predict binding modes. Pair with mutagenesis to validate interactions.
Q. How can researchers mitigate hazards associated with scaling up reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
